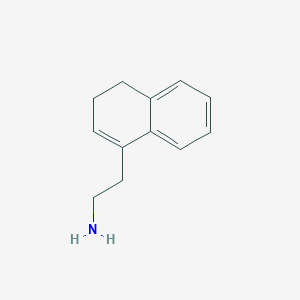

4-(2-Aminoethyl)-1,2-dihydronaphthalene

Cat. No. B8719227

M. Wt: 173.25 g/mol

InChI Key: QALUDCXPVGJOBU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03931188

Procedure details

A solution of 107 g. (1.67 mole) of n-butyl lithium in 288 ml. of hexane was cooled to -78°C. and 240 ml. of tetrahydrofuran was added. A solution of 24 ml. (0.46 mole) of acetonitrile in 360 ml. of tetrahydrofuran was added over 20 minutes. After stirring for 1 hour at -78°C., a solution of 58.5 g. (0.40 mole) of 1-tetralone in 400 ml. of tetrahydrofuran was added over 15 minutes. The cold bath was removed and stirring was continued for another 15 minutes. Lithium aluminum hydride, 18 g. (0.48 mole), was added and the mixture was stirred at 24°C. for 3 hours. After cooling to 0°C., 18 ml. of water was added cautiously, followed by 13.5 ml. of 20% by weight of an aqueous solution of NaOH and 63 ml. of water. After stirring at 24°C. for 15 minutes, the inorganic salts were filtered off. The ether solution was extracted twice with 500 ml. portions and once with a 100 ml. portion of 10% by weight aqueous HCl. The aqueous layers were made basic by the addition of 25% by weight of NaOH in water and extracted three times with 500 ml. portions of ether to give a yellow oil. A benzene solution of the oil was saturated with HCl gas and refluxed under a water separator until water ceased to pass over. After cooling to 10°C., the crystalline hydrochloride salt of the product was collected in approximately 70 percent overall yield.

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.[C:6](#[N:8])[CH3:7].[C:9]1(=O)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1.Cl>O.C1C=CC=CC=1.O1CCCC1.CCCCCC>[NH2:8][CH2:6][CH2:7][C:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:9][CH2:10][CH:11]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.67 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0.46 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Four

|

Name

|

|

|

Quantity

|

0.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCC2=CC=CC=C12)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 1 hour at -78°C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cold bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for another 15 minutes

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(0.48 mole), was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at 24°C. for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 0°C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of water was added cautiously

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at 24°C. for 15 minutes

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the inorganic salts were filtered off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The ether solution was extracted twice with 500 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous layers were made basic by the addition of 25% by weight of NaOH in water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with 500 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

portions of ether to give a yellow oil

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed under a water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 10°C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystalline hydrochloride salt of the product was collected in approximately 70 percent overall yield

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

NCCC1=CCCC2=CC=CC=C12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |